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Compound of Interest

Compound Name: 3-Ethylhexan-2-one

Cat. No.: B13584170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

ketone, 3-Ethylhexan-2-one. Due to the limited availability of published experimental spectra

for this specific compound, this guide utilizes predicted data based on established principles of

organic spectroscopy, offering valuable insights for compound identification and

characterization. The information is presented in a structured format to facilitate analysis and

comparison, supplemented by detailed experimental protocols and a visual representation of

the analytical workflow.

Chemical Structure and Properties
IUPAC Name: 3-Ethylhexan-2-one Molecular Formula: C₈H₁₆O Molecular Weight: 128.21

g/mol [1][2] Structure:

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Ethylhexan-2-one.

Infrared (IR) Spectroscopy
The infrared spectrum of 3-Ethylhexan-2-one is expected to show characteristic absorption

bands for a saturated aliphatic ketone.
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Frequency Range (cm⁻¹) Vibration Type Intensity

~1715 C=O stretch (ketone) Strong

2960-2850 C-H stretch (alkane) Strong

1465-1450 C-H bend (methylene) Medium

1375-1365 C-H bend (methyl) Medium

Note: Saturated aliphatic ketones typically exhibit a strong C=O stretching vibration band

around 1715 cm⁻¹[3].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted based on the chemical environment of the protons in the

molecule. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (C1) ~2.1 Singlet 3H

CH (C3) ~2.4 Multiplet 1H

CH₂ (C4) ~1.4 Multiplet 2H

CH₂ (C5) ~1.3 Multiplet 2H

CH₃ (C6) ~0.9 Triplet 3H

CH₂ (ethyl group at

C3)
~1.6 Multiplet 2H

CH₃ (ethyl group at

C3)
~0.8 Triplet 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 3-
Ethylhexan-2-one.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (C2) ~210

CH (C3) ~50

CH₃ (C1) ~30

CH₂ (C4) ~35

CH₂ (C5) ~25

CH₃ (C6) ~14

CH₂ (ethyl group at C3) ~25

CH₃ (ethyl group at C3) ~12

Note: The carbonyl carbon of a ketone typically appears in the downfield region of the ¹³C NMR

spectrum, often above 200 ppm[4].

Mass Spectrometry (MS)
The mass spectrum, obtained by electron ionization (EI), will show the molecular ion peak (M⁺)

and various fragment ions resulting from characteristic cleavage patterns of ketones.

m/z Proposed Fragment Ion Fragmentation Pathway

128 [C₈H₁₆O]⁺ Molecular Ion (M⁺)

99 [M - C₂H₅]⁺
α-cleavage (loss of ethyl

radical)

85 [M - C₃H₇]⁺
α-cleavage (loss of propyl

radical)

72 [C₄H₈O]⁺ McLafferty rearrangement

57 [C₄H₉]⁺ Further fragmentation

43 [CH₃CO]⁺ α-cleavage
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Note: Ketones commonly undergo α-cleavage, where the bond adjacent to the carbonyl group

is broken[5]. Another common fragmentation for ketones with a sufficiently long alkyl chain is

the McLafferty rearrangement.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 3-Ethylhexan-2-one to identify the

functional groups present.

Methodology:

Sample Preparation: As 3-Ethylhexan-2-one is a liquid at room temperature, the neat liquid

sample is used. A single drop of the compound is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to

account for any atmospheric and instrumental interferences.

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's

sample holder.

Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400

cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Ethylhexan-2-one to

determine its detailed molecular structure.

Methodology:

Sample Preparation: Approximately 5-10 mg of 3-Ethylhexan-2-one is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

reference for chemical shifts (δ = 0.00 ppm), though modern spectrometers can reference

the residual solvent peak[6].

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The instrument is tuned to the proton frequency.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is performed.

The free induction decay (FID) is acquired.

¹³C NMR Acquisition:

The instrument is tuned to the carbon-13 frequency.

A standard proton-decoupled pulse sequence is used to simplify the spectrum by

removing C-H coupling, resulting in single lines for each unique carbon.

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing:

The acquired FIDs for both ¹H and ¹³C experiments are subjected to Fourier

transformation to convert the time-domain signal into a frequency-domain spectrum.
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The spectra are phased and baseline corrected.

The chemical shifts are referenced.

For the ¹H NMR spectrum, the signals are integrated to determine the relative number of

protons, and the splitting patterns (multiplicities) are analyzed to deduce proton-proton

coupling.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Ethylhexan-2-
one.

Methodology:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization: Electron Ionization (EI) is the most common method for this type of compound.

The sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion (M⁺) and fragment ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and

to interpret the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3-Ethylhexan-2-one.
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Sample Preparation

Spectroscopic Techniques

Data Analysis and Interpretation

Conclusion

3-Ethylhexan-2-one
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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